molecular formula C15H19N3OS B2420857 2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 685847-14-7

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2420857
CAS No.: 685847-14-7
M. Wt: 289.4
InChI Key: OAGADAQPOFULJD-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The final step involves the acylation of the thiadiazole derivative with 2,4,6-trimethylbenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, Schiff bases, and other functionalized compounds with potential biological activities .

Scientific Research Applications

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylbenzamide moiety enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-5-6-12-17-18-15(20-12)16-14(19)13-10(3)7-9(2)8-11(13)4/h7-8H,5-6H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGADAQPOFULJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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